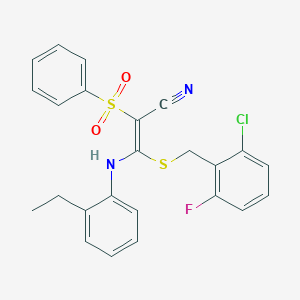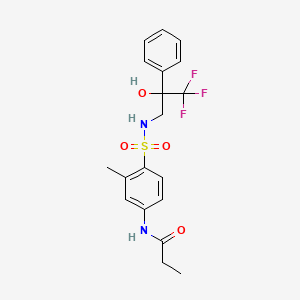
N-(3-methyl-4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-methyl-4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)propionamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The compound also contains a sulfamoyl group (-SO2NH2), which is often found in diuretics and antibiotics.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group and the formation of the sulfamoyl group. For example, the synthesis of similar compounds has been achieved using a chiral auxiliary .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoromethyl, sulfamoyl, and propionamide groups. The trifluoromethyl group is known for its unique physicochemical properties, which can greatly influence the biological activities of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, boiling point, and stability .Aplicaciones Científicas De Investigación
Molecular Structure and Magnetic Studies
Research on molecular structures incorporating components similar to the compound of interest has led to the development of single molecule magnets (SMMs). For instance, studies on tetranuclear [Cu-Ln]2 complexes have showcased the synthesis, structural, and magnetic properties of such compounds, highlighting the role of ferromagnetic interactions and the potential for SMM behavior due to anisotropic Ln ions (J. Costes, S. Shova, W. Wernsdorfer, 2008).
Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships of derivatives of compounds like N-(3-methyl-4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)propionamide have been explored, particularly in the context of nonsteroidal antiandrogens. These studies have led to the discovery of compounds with significant antiandrogen activity, contributing to treatments for androgen-responsive diseases (H. Tucker, J. W. Crook, G. Chesterson, 1988).
Antiinflammatory Activity
The antiinflammatory activities of ibuprofen analogs related to the compound have been evaluated. Synthesis of N-hydroxy methyl derivatives and their subsequent testing revealed compounds with potent antiinflammatory activity, offering insights into the development of new antiinflammatory drugs (A. Rajasekaran, P. Sivakumar, B. Jayakar, 1999).
Direcciones Futuras
The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals. Given the unique properties of the trifluoromethyl group, it is expected that many novel applications will be discovered in the future .
Propiedades
IUPAC Name |
N-[3-methyl-4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-3-17(25)24-15-9-10-16(13(2)11-15)29(27,28)23-12-18(26,19(20,21)22)14-7-5-4-6-8-14/h4-11,23,26H,3,12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPMSTDQLJRHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)phenyl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)
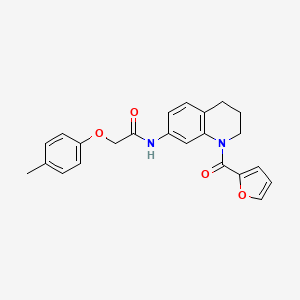
![2-[(2-Chlorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)
![3,6-dichloro-N-[3-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2983482.png)
![1-benzyl-N-cyclohexyl-N-ethyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983483.png)
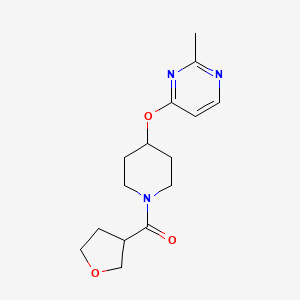
![Methyl 4-[(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate](/img/structure/B2983492.png)
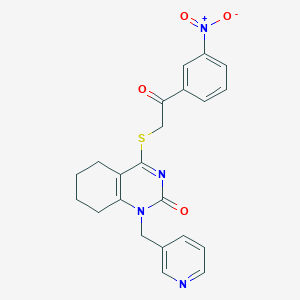
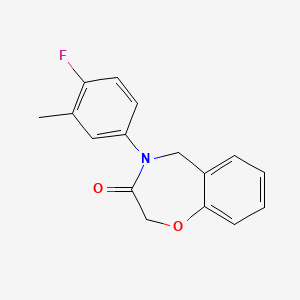
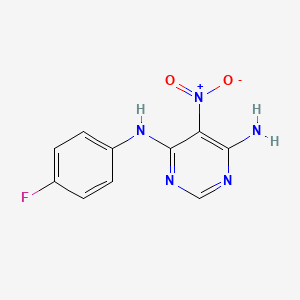
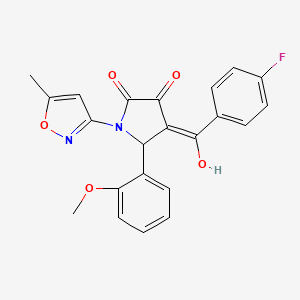
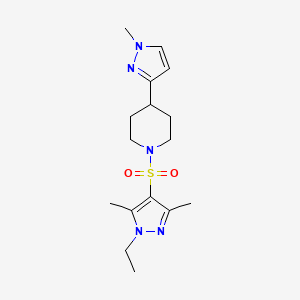
![3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2983499.png)
